Tetrabenazine
Overview
Description
Tetrabenazine is a pharmaceutical compound primarily used for the symptomatic treatment of hyperkinetic movement disorders. It is known for its effectiveness in managing conditions such as chorea associated with Huntington’s disease, Tourette syndrome, and tardive dyskinesia . This compound works by depleting monoamines such as dopamine, serotonin, norepinephrine, and histamine from nerve terminals, thereby reducing involuntary movements .
Mechanism of Action
Target of Action
Tetrabenazine primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a protein that plays a crucial role in neurotransmission by transporting monoamines, such as dopamine, serotonin, norepinephrine, and histamine, into synaptic vesicles .
Mode of Action
This compound acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits its function, leading to a decrease in the uptake of monoamines into synaptic vesicles . This results in the depletion of monoamine neurotransmitters from neuronal stores .
Biochemical Pathways
The inhibition of VMAT2 by this compound affects the monoaminergic signaling pathways within the basal ganglia . By depleting the stores of monoamine neurotransmitters, this compound disrupts the normal functioning of these pathways, particularly the dopaminergic signal transmission .
Result of Action
The primary result of this compound’s action is the control of involuntary body movements . By depleting the stores of monoamine neurotransmitters, particularly dopamine, which is required for fine motor movement, this compound helps manage hyperkinetic movement disorders .
Biochemical Analysis
Biochemical Properties
Tetrabenazine plays a crucial role in biochemical reactions by inhibiting VMAT2, which is responsible for transporting neurotransmitters like dopamine, norepinephrine, and serotonin into synaptic vesicles . By binding to VMAT2, this compound prevents the storage of these neurotransmitters, leading to their depletion in the synaptic cleft . This interaction is non-competitive and results in a decrease in neurotransmitter release, thereby reducing hyperkinetic movements .
Cellular Effects
This compound affects various types of cells, particularly neuronal cells. It influences cell function by depleting dopamine levels, which impacts cell signaling pathways and gene expression . The reduction in dopamine levels can lead to changes in cellular metabolism and neurotransmitter dynamics . In neuronal cells, this compound’s inhibition of VMAT2 disrupts the normal release of neurotransmitters, affecting synaptic transmission and overall neuronal communication .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to VMAT2 and inhibiting its function . This binding interaction locks VMAT2 in an occluded conformation, preventing the transport of neurotransmitters into synaptic vesicles . The inhibition of VMAT2 leads to a decrease in the availability of neurotransmitters like dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby reducing hyperkinetic movements .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to be stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over extended periods, this compound can lead to a sustained reduction in neurotransmitter levels, which may result in changes in neuronal function and behavior . Additionally, the degradation of this compound and its metabolites can influence its efficacy and safety profile over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces hyperkinetic movements without significant adverse effects . At higher doses, it can lead to toxic effects such as sedation, depression, and motor impairments . These threshold effects highlight the importance of careful dosage management to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily by the enzyme CYP2D6 . The major metabolites, dihydrothis compound (HTBZ), are active and contribute to the overall pharmacological effects of the drug . The metabolic pathways involve the conversion of this compound to HTBZ, which is then further metabolized and excreted . These metabolic processes influence the drug’s bioavailability and duration of action .
Transport and Distribution
This compound is rapidly distributed to the brain following administration, with the highest binding observed in the striatum . The compound interacts with VMAT2 in neuronal cells, affecting the transport and storage of neurotransmitters . The distribution of this compound within tissues is influenced by its protein binding properties, with a significant portion bound to plasma proteins . This distribution pattern affects the localization and accumulation of the drug in target tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within synaptic vesicles in neuronal cells . The compound’s inhibition of VMAT2 affects its activity and function within these vesicles, leading to a reduction in neurotransmitter storage and release . The targeting of this compound to specific compartments within neuronal cells is crucial for its therapeutic effects in managing hyperkinetic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrabenazine involves multiple steps, starting from the precursor compound 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key steps include:
Alkylation: The precursor is alkylated using isobutyl bromide in the presence of a base to form 3-isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Oxidation: This intermediate is then oxidized to form 3-isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-one.
Cyclization: The final step involves cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrabenazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Dihydrothis compound.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Tetrabenazine has a wide range of scientific research applications:
Comparison with Similar Compounds
Deutetrabenazine: A deuterated form of this compound with a longer duration of action and potentially fewer side effects.
Valbenazine: Another VMAT2 inhibitor used for the treatment of tardive dyskinesia.
Comparison:
Deuthis compound vs. This compound: Deuthis compound has a longer half-life due to the presence of deuterium, which slows down its metabolism.
Valbenazine vs. This compound: Valbenazine is specifically approved for tardive dyskinesia and has a different pharmacokinetic profile, with a longer half-life and different metabolic pathways.
This compound remains unique due to its historical significance as one of the first VMAT2 inhibitors and its broad application in treating various hyperkinetic disorders .
Properties
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127442 | |
Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tetrabenazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Sparingly soluble, Sparingly soluble in water, Soluble in ethanol, 3.61e-01 g/L | |
Record name | Tetrabenazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04844 | |
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Record name | Tetrabenazine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrabenazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Tetrabenazine is a reversible human vesicular monoamine transporter type 2 inhibitor (Ki = 100 nM). It acts within the basal ganglia and promotes depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores. It also decreases uptake into synaptic vesicles. Dopamine is required for fine motor movement, so the inhibition of its transmission is efficacious for hyperkinetic movement. Tetrabenazine exhibits weak in vitro binding affinity at the dopamine D2 receptor (Ki = 2100 nM)., ... Pharmacology studies demonstrate that betrabenzaine reversibly inhibits the activity of vesicular monoamine transporter 2, resulting in depletion of central dopamine. ... | |
Record name | Tetrabenazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04844 | |
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Record name | Tetrabenazine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prisms from methanol | |
CAS No. |
718635-93-9, 58-46-8 | |
Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
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Record name | Tetrabenazine | |
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Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
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Record name | Tetrabenazine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
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Record name | Tetrabenazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
126-129 °C, Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/, Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/, 128 °C | |
Record name | Tetrabenazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04844 | |
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Record name | Tetrabenazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrabenazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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